3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid
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Overview
Description
The compound “3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid” is a chemical compound with the molecular formula C29H20ClNO31. It is also known as YLF-466D1. It is an orally bioavailable activator of AMP-activated protein kinase (AMPK), an enzyme involved in the regulation of cellular energy homeostasis1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of this compound. However, it’s likely that it could be synthesized through a series of organic reactions involving indole and benzoic acid derivatives. For a detailed synthesis procedure, consultation with a synthetic chemist or a specialized literature search would be necessary.Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C29H20ClNO3. Unfortunately, I couldn’t find specific information about the 3D structure or stereochemistry of this compound. Typically, such information can be obtained through techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Again, specific information about the chemical reactions involving this compound is not readily available. Its reactivity would be determined by functional groups present in the molecule, such as the indole ring, the benzylidene group, and the carboxylic acid group.Scientific Research Applications
Synthesis and Antifungal Activity : A study by Singh and Vedi (2014) discussed the synthesis of a series of novel compounds, including 3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid derivatives, for antifungal activity (Singh & Vedi, 2014).
Antimicrobial Agents : Desai et al. (2007) synthesized new quinazoline compounds, structurally related to the target compound, with potential as antimicrobial agents, showing effectiveness against various bacteria and fungi (Desai, Shihora, & Moradia, 2007).
Structural Investigation : Tzimopoulos et al. (2010) investigated the structure of triorganostannyl esters of similar compounds. This research is important for understanding the physicochemical properties and potential applications in coordination chemistry (Tzimopoulos et al., 2010).
Plant Growth Regulators : Research by Harris and Huppatz (1978) explored synthetic routes to derivatives of benzoic acid, including chloro derivatives, for use as plant growth regulators. This indicates potential agricultural applications (Harris & Huppatz, 1978).
Biological Imaging Applications : Nolan et al. (2006) described the synthesis of compounds similar to the target compound for use as fluorescent Zn(II) sensors in biological imaging, demonstrating potential applications in biochemistry and medical imaging (Nolan et al., 2006).
Corrosion Inhibitors : Arrousse et al. (2021) conducted a study on the synthesis of benzoic acid derivatives, examining their efficacy as corrosion inhibitors for mild steel in acidic media. This suggests applications in materials science and engineering (Arrousse et al., 2021).
Antibacterial Activity : Devi et al. (2015) synthesized organosilicon(IV) complexes derived from Schiff bases of benzoic acid derivatives, including compounds structurally similar to the target, showing significant antibacterial activity (Devi et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound are not specifically mentioned in the available resources. As with any chemical compound, appropriate safety measures should be taken while handling it to avoid any potential hazards.
Future Directions
The compound’s role as an AMPK activator suggests that it could have potential applications in the field of metabolic diseases, where regulation of cellular energy homeostasis is crucial. However, further research would be necessary to explore these possibilities.
Please note that this analysis is based on the limited information available and may not be fully comprehensive. For a more detailed analysis, especially regarding the synthesis and chemical reactions, consultation with a specialist or a more in-depth literature search would be necessary.
properties
IUPAC Name |
3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20ClNO3/c30-23-15-13-21(14-16-23)26(20-8-2-1-3-9-20)27-24-11-4-5-12-25(24)31(28(27)32)18-19-7-6-10-22(17-19)29(33)34/h1-17H,18H2,(H,33,34)/b27-26+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBOVHROVFJFAH-CYYJNZCTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)/C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((3-((4-chlorophenyl)(phenyl)methylene)-2-oxoindolin-1-yl)methyl)benzoic acid |
Citations
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